

Application Notes and Protocols for Metabolite Identification Studies Using Idelalisib D5

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Compound of Interest

Compound Name: *Idelalisib D5*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting metabolite identification studies of Idelalisib using its deuterated analog, **Idelalisib D5**, as an internal standard. The protocols outlined below are based on established analytical methodologies and are intended to assist in the accurate identification and characterization of Idelalisib metabolites in various biological matrices.

Introduction

Idelalisib (formerly CAL-101 or GS-1101) is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ), approved for the treatment of certain B-cell malignancies. [1][2] Understanding the metabolic fate of Idelalisib is crucial for characterizing its pharmacokinetic profile, identifying potential drug-drug interactions, and investigating mechanisms of toxicity, such as hepatotoxicity. [1][3][4][5] The use of a stable isotope-labeled internal standard, such as **Idelalisib D5**, is essential for robust and accurate quantification in complex biological samples by correcting for variability during sample preparation and analysis. [6][7]

Idelalisib is primarily metabolized by aldehyde oxidase (AO) and to a lesser extent by cytochrome P450 3A (CYP3A). [2][8][9] The major inactive metabolite is GS-563117, formed through oxidation. [1][2][3][4][5][8][10] Studies have also revealed the formation of reactive metabolites, as evidenced by the identification of glutathione (GSH) adducts. [1][3][4][5][10]

Both Idelalisib and its major metabolite, GS-563117, can undergo bioactivation, with CYP3A4 and CYP2C9 being key enzymes in this process.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[10\]](#)

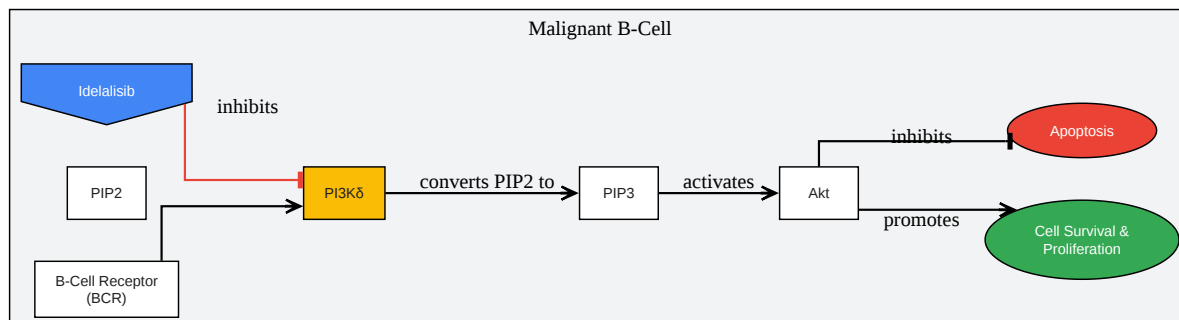
Key Metabolites of Idelalisib

Metabolite profiling studies in mice and humans have identified several key metabolites of Idelalisib. The primary metabolites are summarized in the table below.

Metabolite ID	Name/Description	Formation Pathway
M1	GS-563117 (oxidized metabolite)	Primarily formed by aldehyde oxidase (AO) with minor involvement of CYP3A. [2] [3] [8]
M2	Idelalisib-glutathione (GSH) adduct	Suggests the formation of reactive metabolites through bioactivation, mediated by CYP3A4 and CYP2C9. [1] [3] [4] [5] [10]
-	M1-GSH adducts	Indicates that the major metabolite M1 can also form reactive metabolites. [1] [3] [4] [5] [10]
-	Glucuronides of Idelalisib	Detected in human urine. [3]

Signaling Pathway of Idelalisib

Idelalisib selectively inhibits PI3K δ , a key enzyme in the B-cell receptor (BCR) signaling pathway. This inhibition leads to apoptosis of malignant B-cells and disrupts their trafficking and homing to lymph nodes and bone marrow.[\[2\]](#)



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Caption: Idelalisib inhibits the PI3Kδ signaling pathway in B-cells.

Experimental Protocols

The following protocols provide a general framework for the identification of Idelalisib metabolites in biological matrices using **Idelalisib D5** as an internal standard with LC-MS/MS analysis.

Sample Preparation (Plasma)

This protocol is a common starting point for plasma sample analysis. Optimization may be required based on the specific instrumentation and experimental goals.

- Thaw Samples: Thaw frozen plasma samples on ice.
- Spike Internal Standard: To a 100 µL aliquot of plasma, add a small volume (e.g., 5-10 µL) of **Idelalisib D5** solution in methanol or acetonitrile to achieve a final concentration appropriate for the expected analytical range (e.g., 100 ng/mL).
- Protein Precipitation: Add 3 volumes (300 µL) of cold acetonitrile to the plasma sample.

- **Vortex:** Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
- **Centrifugation:** Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a new tube.
- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
- **Reconstitution:** Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10 mM ammonium formate in water:acetonitrile, 75:25, v/v).[\[11\]](#)
- **Vortex and Centrifuge:** Vortex briefly and centrifuge again to remove any particulate matter.
- **Transfer to Autosampler Vial:** Transfer the final reconstituted sample to an autosampler vial for LC-MS/MS analysis.

UPLC-QTOFMS Analysis for Metabolite Profiling

This method is suitable for the discovery and identification of unknown metabolites.

- **Chromatographic System:** Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).[\[1\]](#)
- **Mobile Phase A:** 0.1% formic acid in water.[\[1\]](#)
- **Mobile Phase B:** 0.1% formic acid in acetonitrile.[\[1\]](#)
- **Gradient Elution:**
 - Start with 2% Mobile Phase B, hold for 1 minute.
 - Linear gradient to 95% Mobile Phase B over 11 minutes.
 - Hold at 95% Mobile Phase B for 8 minutes.
 - Return to 2% Mobile Phase B for column equilibration.[\[1\]](#)

- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 2 - 10 μ L.
- Mass Spectrometry:
 - Instrument: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Data Acquisition: Full scan mode (e.g., m/z 100-1000) for initial screening, followed by data-dependent MS/MS acquisition for structural elucidation.

LC-MS/MS for Targeted Quantification

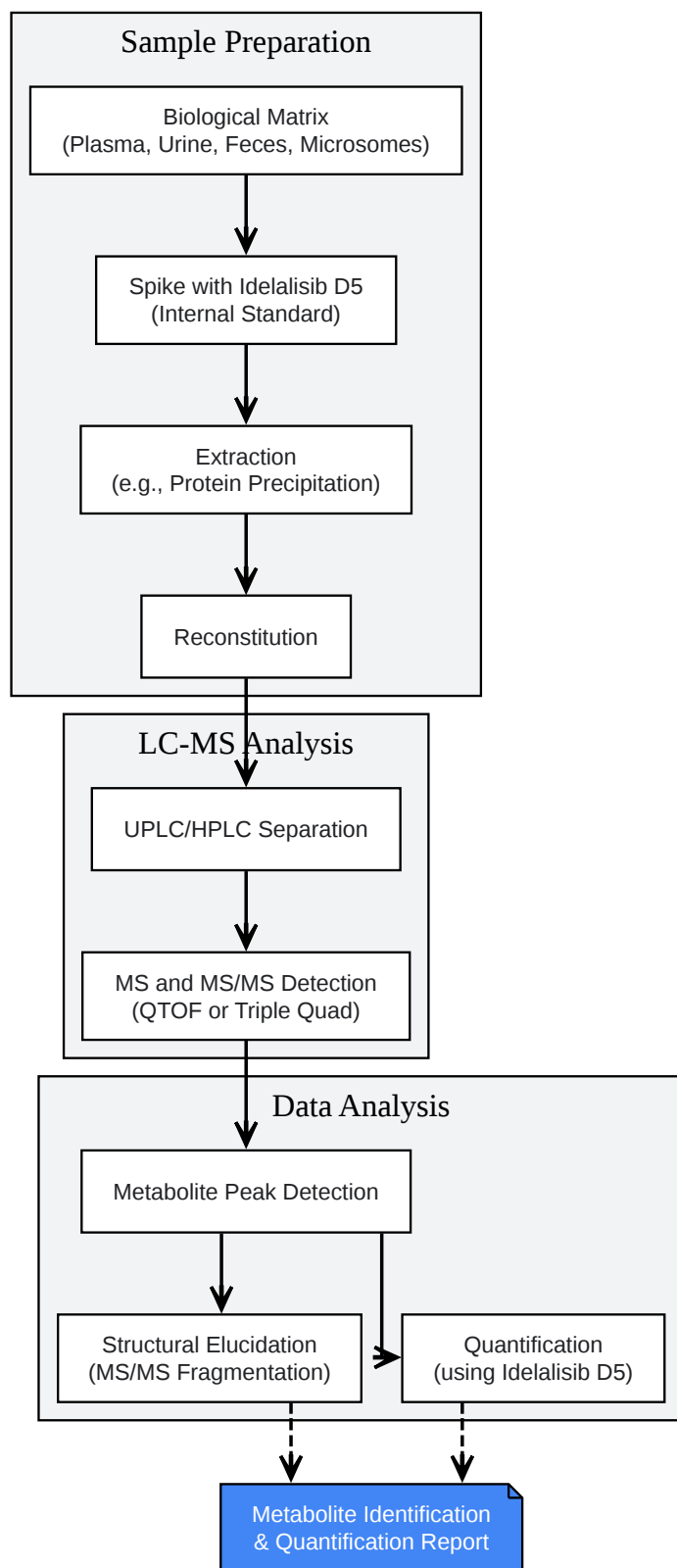
This method is designed for the sensitive and specific quantification of Idelalisib and its known metabolites.

- Chromatographic System: Atlantis dC18 column (e.g., 2.1 x 50 mm, 3 μ m).[\[11\]](#)
- Mobile Phase: A mixture of 10 mM ammonium formate and acetonitrile (e.g., 25:75, v/v).[\[11\]](#)
- Flow Rate: 0.80 mL/min.[\[11\]](#)
- Injection Volume: 2.0 μ L.[\[11\]](#)
- Total Run Time: Approximately 2.00 minutes.[\[11\]](#)
- Mass Spectrometry:
 - Instrument: Triple Quadrupole Mass Spectrometer.
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Idelalisib: m/z 416.1 \rightarrow 176.1.[\[11\]](#)

- **Idelalisib D5:** A specific transition for the deuterated standard would need to be determined (e.g., m/z 421.1 \rightarrow 176.1 or another suitable fragment).
- **GS-563117 (M1):** A specific transition would need to be optimized based on its mass and fragmentation pattern.

Experimental Workflow for Metabolite Identification

The overall process for identifying and characterizing Idelalisib metabolites is depicted in the workflow diagram below.



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Caption: A typical workflow for metabolite identification studies.

Quantitative Data Summary

The following table summarizes pharmacokinetic parameters for Idelalisib from various studies. This data provides context for the expected concentrations in biological samples.

Parameter	Value	Species/Matrix	Reference
Tmax (median)	1.5 hours	Human Plasma	[2]
Protein Binding	>84%	Human Plasma	[2]
Terminal Elimination Half-life	8.2 hours	Human	[2]
Peak Plasma Concentration (Cmax)	1591-1937 ng/mL	Human Plasma (Follicular Lymphoma Patients)	[12]
Trough Plasma Concentration (Ctrough)	256.3-303.3 ng/mL	Human Plasma (Follicular Lymphoma Patients)	[12]
Excretion	~78% in feces, ~14% in urine	Human ([14C] Idelalisib study)	[2][3]

Conclusion

The use of **Idelalisib D5** as an internal standard in conjunction with high-resolution mass spectrometry is a powerful approach for the reliable identification and quantification of Idelalisib metabolites. The protocols and information provided herein serve as a valuable resource for researchers investigating the metabolic profile of this important anticancer agent. These studies are critical for a comprehensive understanding of its disposition, safety, and potential for drug interactions.

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